Tetradecenedisulphonic acid

Description

Significance of Unsaturated Long-Chain Organic Acids in Advanced Chemical Research

Unsaturated long-chain organic acids, particularly fatty acids, are fundamental molecules in various scientific disciplines. wikipedia.org They are key components of lipids and play crucial roles in biological systems, including energy storage and cell membrane structure. wikipedia.orgscite.ai The presence of one or more double bonds in their structure introduces geometric isomers (cis and trans), which significantly influences their physical properties and biological functions. wikipedia.org

In advanced chemical research, these molecules are utilized as building blocks for the synthesis of complex structures and functional materials. acs.orgmagtech.com.cn The double bond serves as a reactive site for various chemical transformations, allowing for the introduction of different functional groups. acs.org This versatility makes them valuable in the development of new polymers, surfactants, lubricants, and pharmaceuticals. magtech.com.cnatamanchemicals.com For instance, the functionalization of long-chain fatty acids is a key strategy in creating biodegradable and biocompatible materials. researchgate.net The study of their oxidative stability is also a significant area of research, with applications in food science and materials preservation. mdpi.com

Historical Perspective on the Development of Sulphonic Acid Chemistry Relevant to Tetradecenedisulphonic Acid

The history of sulphonic acid chemistry is intertwined with the broader history of organosulfur chemistry, which saw significant developments in the 19th century. tandfonline.com Initially, organosulfur compounds were primarily of interest for their natural occurrence and distinct odors. tandfonline.com The industrial revolution, however, created a demand for synthetic dyes and other chemicals, which spurred the development of new synthetic methods. tandfonline.com

The sulfonation of aromatic compounds was one of the earliest and most important reactions developed, leading to the production of dyes and synthetic detergents. researchgate.net The use of sulfur trioxide as a sulfonating agent became a key industrial process. google.com The development of methods for the sulfonation of aliphatic hydrocarbons and olefins followed, expanding the range of accessible organosulfur compounds. wikipedia.orgniranchemical.com The discovery that alpha-olefin sulfonates could be produced from the sulfonation of alpha-olefins was a significant milestone, leading to a new class of anionic surfactants with excellent cleaning properties. wikipedia.orgatamanchemicals.com These surfactants found widespread use in various consumer and industrial products. niranchemical.comatamanchemicals.com The ongoing research into sulfonation reactions continues to refine the synthesis and expand the applications of sulfonic acids and their derivatives. researchgate.net

Overview of Structural Classes and Reactivity Profiles of Alkenyl Disulphonic Acids

Alkenyl disulphonic acids, such as this compound, are characterized by the presence of at least one carbon-carbon double bond and two sulfonic acid groups in their structure. The position of the double bond and the sulfonic acid groups can vary, leading to different structural isomers with distinct properties.

The reactivity of alkenyl disulphonic acids is largely governed by the interplay between the alkene and the sulfonic acid functionalities.

The Alkene Double Bond : The carbon-carbon double bond is susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, and hydration. The presence of the electron-withdrawing sulfonic acid groups can influence the reactivity of the double bond, potentially making it less susceptible to electrophilic attack compared to a simple alkene. The double bond can also participate in polymerization reactions.

The Sulphonic Acid Groups : The sulfonic acid group (-SO3H) is a strong acid and readily donates its proton. This property makes these compounds highly water-soluble and allows them to act as acid catalysts in various chemical reactions. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are important intermediates in organic synthesis. The reactivity of the sulfonic acid group is generally not directly affected by the presence of the double bond, as they are typically separated by at least one carbon atom.

The combination of a hydrophobic alkenyl chain and two hydrophilic sulfonic acid groups gives these molecules strong surfactant properties. They can form micelles in aqueous solutions and are effective at reducing surface tension, making them useful in detergents, emulsifiers, and wetting agents. The presence of two sulfonic acid groups can enhance these properties compared to monosulfonated analogues.

Data Tables

Table 1: General Properties of Alpha-Olefin Sulfonates (AOS) as a proxy for Alkenyl Disulphonic Acids

| Property | Description | Reference |

| Appearance | Typically a yellowish, slightly viscous liquid. | makingcosmetics.com |

| Active Substance | Commercially available as solutions with around 38-40% active substances. | wikipedia.orgmakingcosmetics.com |

| pH (10% solution) | Generally in the range of 7.0 - 9.0. | niranchemical.commakingcosmetics.com |

| Solubility | Readily soluble in water. | atamanchemicals.com |

| Surfactant Class | Anionic surfactant. | wikipedia.org |

Table 2: Common Applications of Related Olefin Sulfonates

| Application | Description | Reference |

| Personal Care Products | Used in shampoos, body washes, and bubble baths for their cleansing and foaming properties. | atamanchemicals.commakingcosmetics.com |

| Detergents | A key ingredient in laundry and dishwashing detergents due to excellent degreasing capabilities. | niranchemical.comatamanchemicals.com |

| Industrial Cleaners | Employed in industrial hard surface cleaning agents. | atamanchemicals.com |

| Emulsion Polymerization | Acts as an emulsifier in the production of polymers. | wikipedia.org |

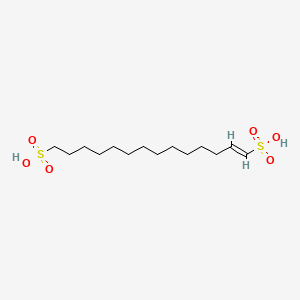

Structure

3D Structure

Properties

CAS No. |

68003-18-9 |

|---|---|

Molecular Formula |

C14H28O6S2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(E)-tetradec-1-ene-1,14-disulfonic acid |

InChI |

InChI=1S/C14H28O6S2/c15-21(16,17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(18,19)20/h11,13H,1-10,12,14H2,(H,15,16,17)(H,18,19,20)/b13-11+ |

InChI Key |

WSGAFJAIEIECAK-ACCUITESSA-N |

Isomeric SMILES |

C(CCCCCCS(=O)(=O)O)CCCCC/C=C/S(=O)(=O)O |

Canonical SMILES |

C(CCCCCCS(=O)(=O)O)CCCCCC=CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetradecenedisulphonic Acid

Retrosynthetic Analysis of Tetradecenedisulphonic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. slideshare.netlkouniv.ac.injournalspress.com For this compound, the primary disconnections involve the carbon-sulfur bonds and the carbon-carbon double bond of the alkene.

The most logical retrosynthetic steps are:

Functional Group Interconversion (FGI): The initial disconnection targets the two sulphonic acid groups (-SO₃H). This step points to a precursor molecule, a tetradecene, which can undergo a sulphonation reaction. The reverse of the sulphonation is the disconnection of the C-S bonds.

C=C Bond Disconnection: The tetradecene backbone can be disconnected at the double bond. This suggests several forward synthetic strategies, such as olefin metathesis, where two smaller alkenes are combined. lkouniv.ac.in

C-C Bond Disconnection: Alternatively, the carbon chain can be disconnected at various single bonds, suggesting cross-coupling reactions or addition reactions where smaller fragments are joined to construct the full 14-carbon skeleton. lkouniv.ac.in

This analysis reveals that the core challenge lies in forming the tetradecene backbone with high selectivity for the double bond's position and geometry, followed by a controlled sulphonation process.

Approaches to the Tetradecene Backbone Synthesis

The formation of the C14 chain with a single double bond can be achieved through several modern synthetic methods.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM), an intermolecular reaction between two different olefins, is particularly useful for synthesizing long-chain alkenes. sigmaaldrich.comlibretexts.org To form a tetradecene, one could react two shorter-chain terminal alkenes. The reaction is driven by the release of a volatile small alkene, such as ethene, which shifts the equilibrium towards the desired product. wikipedia.orglibretexts.org

The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). libretexts.org These catalysts are known for their high efficiency and tolerance of various functional groups. libretexts.org

Table 1: Illustrative Cross-Metathesis Routes to Tetradecene

| Reactant 1 | Reactant 2 | Potential Catalyst | Product Example |

|---|---|---|---|

| 1-Hexene | 1-Decene | Grubbs' 2nd Generation Catalyst | 7-Tetradecene |

| 1-Butene | 1-Dodecene | Hoveyda-Grubbs Catalyst | 5-Tetradecene |

Note: The exact product distribution and stereoselectivity (E/Z isomerism) depend on the catalyst choice and reaction conditions.

Palladium-catalyzed cross-coupling reactions provide a robust method for forming carbon-carbon bonds. These reactions couple an organometallic compound with an organic halide. fiveable.me For instance, the synthesis of 1-tetradecene (B72687) has been demonstrated via the palladium-catalyzed cross-coupling of 9-octyl-9-BBN (an organoborane derivative) with 6-iodo-1-hexene. scispace.com Other variations, such as Suzuki or Negishi couplings, could also be employed by coupling smaller alkyl fragments. For example, an alkylboronic acid could be coupled with an alkenyl halide to form the tetradecene structure.

Table 2: Example Cross-Coupling Strategy for Tetradecene Synthesis

| Organometallic Reagent | Organic Halide/Electrophile | Catalyst/Conditions | Product |

|---|---|---|---|

| 9-Octyl-9-borabicyclononane (9-Octyl-9-BBN) | 6-Iodo-1-hexene | Pd(PPh₃)₄, K₃PO₄ | 1-Tetradecene scispace.com |

| Decylzinc chloride | 1-Bromo-1-butene | Pd(PPh₃)₄ (Negishi Coupling) | 4-Tetradecene |

These reactions are valued for their high functional group tolerance and stereospecificity, allowing for the synthesis of specific isomers of tetradecene. scispace.com

Carbon-carbon bonds can also be formed through radical or ionic addition reactions, where a reactive intermediate adds across a multiple bond. libretexts.orgdalalinstitute.com

Radical Addition: A radical can be generated from an alkyl halide and add to an alkene. These reactions often proceed via a chain mechanism initiated by light or a radical initiator. organicreactions.org For instance, a C6 radical could add to a C8 terminal alkene. However, controlling polymerization and side reactions can be challenging. sinica.edu.tw

Ionic Addition: This involves the addition of a nucleophile (like a carbanion from an organometallic reagent) or an electrophile (like a carbocation) to an alkene. libretexts.orgdalalinstitute.com The reaction of a carbocation with an alkene is thermodynamically favorable but can lead to polymerization unless a suitable termination step is available. sinica.edu.tw These methods are generally less specific for creating a single long-chain alkene compared to metathesis or cross-coupling.

Sulphonic Acid Group Installation Techniques

Once the tetradecene backbone is synthesized, the final step is the introduction of the sulphonic acid groups.

The most direct method for introducing sulphonic acid groups onto an alkene is through electrophilic sulphonation. This reaction involves treating the unsaturated hydrocarbon with a strong sulphonating agent. The primary electrophile in this reaction is sulfur trioxide (SO₃). libretexts.orgmasterorganicchemistry.com

For the sulphonation of an alkene like tetradecene, sulfur trioxide is used, often as a complex with a Lewis base (e.g., dioxane) to moderate its reactivity, or in the form of fuming sulfuric acid (oleum). libretexts.orggoogle.com The reaction proceeds via the electrophilic attack of SO₃ on the electron-rich double bond of the alkene. libretexts.org This initially forms a highly reactive intermediate (a persulphonate or sultone), which then rearranges or reacts further to yield the final alkene sulphonic acid products. A US patent describes a process for the sulphonation of various alkenes, including tetradecene, using vapor-phase sulfur trioxide diluted with an inert gas. google.com The process typically yields a mixture of alkene sulphonic acids and sultones, which require a subsequent hydrolysis and neutralization step to obtain the desired sodium sulphonate salts. google.comatamankimya.com The introduction of two sulphonic acid groups would require harsh conditions and careful control of stoichiometry.

Table 3: General Conditions for Electrophilic Sulphonation of Alkenes

| Substrate | Sulphonating Agent | Reaction Conditions | Product Type |

|---|---|---|---|

| Tetradecene | Sulfur Trioxide (SO₃) gas | Diluted with inert gas, controlled temperature | Mixture of alkene sulphonic acids and sultones google.com |

| General Alkene | Fuming Sulfuric Acid (Oleum) | Low temperature, controlled addition | Alkyl/Alkenyl Sulphonic Acid libretexts.org |

Radical Addition of Sulphur Dioxide and Subsequent Oxidation

A prominent method for introducing sulphonic acid functionalities onto an alkene is through the radical addition of sulphur dioxide (SO₂). This process, often initiated by a radical initiator, involves the reaction of an alkene with SO₂ to form a sulphonyl radical intermediate. rsc.org This intermediate can then be trapped and subsequently oxidized to yield the desired sulphonic acid.

The general mechanism proceeds as follows:

Initiation: A radical initiator (e.g., AIBN, peroxides) generates a radical species.

Propagation: The initiator radical adds to the alkene to form a carbon-centered radical. Alternatively, a radical can be generated on the alkene itself through other means. This carbon radical then reacts with sulphur dioxide to form a sulphonyl radical. rsc.org

Chain Transfer/Termination: The sulphonyl radical can then abstract a hydrogen atom from another molecule to form a sulphinic acid, or react with another radical species.

Oxidation: The resulting sulphinic acid is then oxidized to the more stable sulphonic acid using an appropriate oxidizing agent (e.g., hydrogen peroxide, peroxy acids).

For the synthesis of this compound, starting with a tetradecadiene would be a potential route. The reaction conditions would need to be carefully controlled to favor the addition of two SO₂ molecules. A catalyst-free approach for generating sulphonyl radicals from aryldiazonium tetrafluoroborates in the presence of a sulphur dioxide surrogate like DABCO·(SO₂)₂ has also been reported, which could be adapted for alkenyl systems. nih.gov

Table 1: Representative Conditions for Radical Sulphonation

| Parameter | Condition | Reference |

| Alkene | Tetradecadiene | - |

| Sulphur Source | Sulphur dioxide (gas) or DABCO·(SO₂)₂ | rsc.orgnih.gov |

| Initiator | AIBN, dibenzoyl peroxide, or UV light | archive.org |

| Solvent | Dichloromethane, acetonitrile | - |

| Temperature | 50-80 °C (for thermal initiators) | - |

| Oxidizing Agent | Hydrogen peroxide, m-CPBA | archive.org |

This table presents hypothetical conditions based on general knowledge of radical sulphonation reactions.

Nucleophilic Displacement with Sulphonate Precursors

Nucleophilic substitution reactions offer another versatile route to this compound. This approach typically involves the reaction of a di-halogenated or di-tosylated tetradecene derivative with a sulphonating agent, such as sodium sulphite (Na₂SO₃) or sodium bisulphite (NaHSO₃). The reaction proceeds via an Sₙ2 mechanism, where the sulphite or bisulphite anion acts as the nucleophile, displacing the leaving group (e.g., bromide, iodide, or tosylate). google.com

The success of this method hinges on the preparation of a suitable tetradecene precursor with two good leaving groups. The position of these leaving groups will determine the final positions of the sulphonic acid groups on the carbon chain. For example, starting with a 1,X-dibromotetradecene would yield a tetradecene-1,X-disulphonic acid.

A patent describes a method for preparing 1,3-propanedisulphonic acid by opening a sultone ring with a sulphite anion nucleophile. google.com While not directly applicable to a C-14 chain without a suitable cyclic precursor, the principle of using a sulphite nucleophile is well-established.

Table 2: Nucleophilic Sulphonation Reaction Parameters

| Parameter | Condition | Reference |

| Substrate | Dihalogenated or Ditosylated Tetradecene | - |

| Sulphonating Agent | Sodium sulphite (Na₂SO₃) | google.com |

| Solvent | Water, Ethanol/Water mixture | google.com |

| Temperature | 80-120 °C | - |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) may be used | - |

This table outlines general conditions for nucleophilic sulphonation reactions.

Transition Metal-Catalyzed Sulphonation Methods

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions for the formation of C-S bonds. These methods can offer high efficiency and selectivity under milder conditions compared to traditional methods. utexas.edu For the synthesis of this compound, a transition metal catalyst could potentially facilitate the addition of SO₂ or a sulphonyl-containing fragment across a double bond or a diene system within the tetradecene backbone.

For instance, copper-catalyzed methods have been developed for various olefin difunctionalizations. utexas.edu While specific examples for the di-sulphonation of a long-chain alkene like tetradecene are not prevalent in the literature, the general principles can be extrapolated. Such a reaction might involve the oxidative addition of a metal catalyst to a disulphonyl precursor, followed by insertion of the alkene and reductive elimination to yield the product.

Photocatalytic methods using single-atom iron sites have been shown to be effective for the sulphonation of alkenes to produce β-ketosulphones, demonstrating the potential of modern catalytic systems in C-S bond formation. rsc.orgrsc.org These green chemistry approaches could be adapted for the synthesis of disulphonic acids.

Stereoselective Synthesis of this compound Isomers

The presence of a double bond and potentially chiral centers where the sulphonic acid groups are attached means that this compound can exist as various stereoisomers. The synthesis of a specific isomer requires stereoselective control.

Chiral Auxiliaries and Catalysts in Alkene Formation

The stereochemistry of the final product can be dictated by the stereochemistry of the starting alkene. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgyork.ac.ukwordpress.com For example, a chiral auxiliary could be used to direct the formation of a specific E/Z isomer of the tetradecene double bond or to control the stereochemistry of other substituents on the chain that will later influence the sulphonation step.

The use of chiral catalysts in reactions such as asymmetric hydrogenation or cross-coupling could also be employed to synthesize an enantiomerically enriched tetradecene precursor. ethz.ch

Table 3: Common Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | masterorganicchemistry.com |

| Camphorsultam | Asymmetric Diels-Alder, Michael additions | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |

This table lists examples of chiral auxiliaries that can be used to control stereochemistry in organic synthesis.

Control of Regioselectivity and Stereoselectivity in Sulphonation

Controlling the regioselectivity—the specific carbon atoms to which the sulphonic acid groups attach—is crucial. In radical additions, the regioselectivity is often governed by the stability of the resulting carbon-centered radical (anti-Markovnikov addition is common). For nucleophilic substitutions, the positions of the leaving groups on the precursor dictate the outcome.

Stereoselectivity in the sulphonation step itself can be challenging. If the sulphonation creates new chiral centers, a mixture of diastereomers may be formed. The use of chiral ligands on a transition metal catalyst or substrate-controlled diastereoselectivity, where existing stereocenters in the tetradecene precursor direct the approach of the sulphonating agent, are potential strategies to achieve stereocontrol. Theoretical calculations, such as DFT, can be employed to predict and understand the regioselectivity of sulphonylation reactions. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign processes. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste.

Visible-light-induced photocatalysis represents a green approach to sulphonation, often proceeding under mild conditions with high efficiency. researchgate.netresearchgate.net The use of water as a solvent, where possible, is highly desirable from a green chemistry perspective. Surfactants can be employed to promote reactions in aqueous media, especially for hydrophobic substrates like tetradecene. researchgate.net

The development of catalytic systems that can be recycled and reused is another cornerstone of green chemistry. For example, heterogeneous catalysts or catalysts immobilized on a solid support can be easily separated from the reaction mixture. The use of sulphur dioxide surrogates, which are stable solids, can also be considered a greener alternative to handling gaseous SO₂. ethernet.edu.et

Table 4: Green Chemistry Approaches in Sulphonation

| Principle | Application in this compound Synthesis | Reference |

| Atom Economy | Addition reactions (e.g., radical addition of SO₂) are preferred over substitution reactions. | rsc.org |

| Safer Solvents | Use of water, supercritical CO₂, or ionic liquids instead of volatile organic compounds. | researchgate.netethernet.edu.et |

| Catalysis | Employing recyclable transition metal or photocatalysts to reduce waste. | utexas.edursc.org |

| Renewable Feedstocks | Deriving the tetradecene backbone from biorenewable sources. | - |

| Energy Efficiency | Utilizing photocatalysis or reactions that proceed at ambient temperature. | researchgate.netresearchgate.net |

Solvent-Free and Aqueous-Phase Synthetic Protocols

The industrial synthesis of alpha-olefin sulfonates is a well-established process that typically involves a solvent-free gas-liquid reaction followed by aqueous-phase processing. The primary feedstock, a linear alpha-olefin such as 1-tetradecene, is reacted directly with a sulfonating agent. wikipedia.orgniranchemical.com

Sulfonation: This step is typically conducted in a continuous thin-film reactor. google.comatamankimya.com A stream of the liquid alpha-olefin is contacted with gaseous sulfur trioxide (SO3), which is diluted with an inert gas like air. google.com This reaction is highly exothermic and occurs without the use of a traditional solvent. The molar ratio of sulfur trioxide to the olefin is generally kept slightly above stoichiometric, often in the range of 1.0 to 1.2, to ensure complete reaction of the olefin. google.com This initial reaction produces a complex mixture of intermediates, primarily alkene sulfonic acids and cyclic sulfonate esters known as sultones (predominantly gamma- and delta-sultones). stppgroup.comcleaninginstitute.org

Neutralization: The acidic mixture from the sulfonator is then neutralized with an aqueous solution of a base, most commonly sodium hydroxide (B78521) (NaOH). niranchemical.comatamankimya.com This step converts the acidic sulfonic acid intermediates into their corresponding sodium salts.

Hydrolysis (Saponification): The neutralized mixture undergoes hydrolysis at elevated temperatures (e.g., 95°C to 190°C). google.comatamankimya.com This crucial aqueous-phase step is designed to open the ring structure of the remaining sultone intermediates, converting them into a mixture of water-soluble alkene sulfonates and hydroxyalkane sulfonates. wikipedia.orgatamankimya.com The final product is typically an aqueous solution containing about 35-45% active sulfonate content. wikipedia.orgatamanchemicals.com If a solid, anhydrous product is desired, the neutralization and hydrolysis steps can be carried out in isopropanol (B130326) instead of water. atamankimya.comstppgroup.com

The table below outlines the typical sequence and key parameters of this synthetic protocol.

| Step | Process Type | Key Reagents | Typical Conditions | Product Formed |

| Sulfonation | Gas-Liquid Reaction (Solvent-Free) | Alpha-Olefin (e.g., 1-Tetradecene), Sulfur Trioxide (SO3) gas | Continuous thin-film reactor; 30-75°C google.com | Alkene Sulfonic Acids & Sultones stppgroup.com |

| Neutralization | Aqueous-Phase | Acidic intermediates, Sodium Hydroxide (NaOH) | 0-90°C google.com | Sodium Alkene Sulfonates & Sultones |

| Hydrolysis | Aqueous-Phase | Neutralized mixture, excess NaOH | Elevated temperatures (95-190°C) google.com | Aqueous solution of Alkene Sulfonates & Hydroxyalkane Sulfonates wikipedia.org |

Catalyst Efficiency and Recyclability in Sulphonic Acid Production

The direct sulfonation of alpha-olefins with sulfur trioxide is a vigorous reaction that does not require a catalyst; the sulfur trioxide itself is the reacting agent. niranchemical.comgoogle.com However, the broader field of sulfonation and related syntheses heavily relies on catalysts, particularly solid acid catalysts, which offer significant advantages in terms of separation, efficiency, and recyclability.

While not directly used for primary alpha-olefin sulfonation, these catalysts are employed in similar processes, such as the alkylation of aromatics with olefins to produce precursors for linear alkylbenzene sulfonates, another major class of surfactants. atamankimya.comcpchem.com The study of these catalysts provides insight into efficiency and reusability in sulfonic acid-related manufacturing.

Novel solid acid catalysts are being developed to replace traditional liquid acids, aiming for more environmentally benign processes. Examples include:

Sulfonated Carbon/Nano-Metal Oxide Composites: These materials are synthesized by partially carbonizing a substrate like starch in the presence of a nano-metal oxide (e.g., TiO2, ZrO2) and then sulfonating the carbonaceous structure. rsc.org These catalysts have shown high activity in various organic syntheses. rsc.org

Lignin-Based Solid Acid Catalysts: Derived from agri-food waste, these catalysts are made either by direct sulfonation of lignin (B12514952) (DSL) or by carbonization followed by sulfonation (CSL). researchgate.netnih.gov DSL catalysts, in particular, have shown high efficiency due to a greater number of active sulfonic acid sites. nih.gov

Sulfonated Sporopollenin: This catalyst is a recyclable biomaterial derived from plant spores, which is then sulfonated. acs.org

The reusability of these solid catalysts is a key performance indicator. Generally, they can be recovered by simple filtration and reused for multiple reaction cycles. However, a gradual loss of activity is often observed, which is typically attributed to the leaching of the active sulfonic acid (-SO3H) groups from the catalyst support and physical mass loss during recovery. researchgate.netacs.org

The following table summarizes the performance and recyclability of selected solid acid catalysts in relevant dehydration and esterification reactions, demonstrating their potential utility.

| Catalyst | Reaction Type | Substrate | Yield / Performance | Recyclability | Reference |

| Sulfonated Carbon/Nano-Titania (C/TiO₂–SO₃H) | Mannich Reaction | Various Aldehydes, Amines, Ketones | High activity and selectivity | Recyclable several times without significant activity loss | rsc.org |

| Direct Sulfonation Lignin (DSL) | Esterification | Acetic Acid & n-butanol | 93.97% yield in 2 hours | Good stability for 4 successive cycles | nih.gov |

| Carbonized-Sulfonated Lignin (CSL) | Esterification | Acetic Acid & n-butanol | 94.11% yield in 4 hours | Good stability for 4 successive cycles | nih.gov |

| Sulfonated Sporopollenin (SSP) | Dehydration | d-Xylose to Furfural | 69% yield | Recyclable for ten cycles without performance loss | acs.org |

Purification and Isolation Methodologies for this compound

Following synthesis, the resulting aqueous alpha-olefin sulfonate solution requires purification to remove unreacted starting materials and by-products. The primary impurities are unreacted alpha-olefins (residual oil) and sulfur-containing organic compounds other than the desired sulfonates, chiefly sultones. google.com

The purification process is intertwined with the synthesis, particularly the hydrolysis step, which is specifically designed to minimize impurities.

Hydrolysis for Impurity Conversion: The most critical purification step is the high-temperature hydrolysis (saponification) of the neutralized reaction mixture. google.comgoogle.com This process is essential for converting residual sultones, which can be undesirable in the final product, into the useful hydroxyalkane sulfonates and alkene sulfonates. google.comcleaninginstitute.org By carefully controlling the temperature, pressure, and reaction time, the conversion of these non-sulfonate impurities is maximized. google.com

Aqueous Extraction / Phase Separation: One patented method for purification involves adding water to the initial sulfonated product to form a milky liquid. scispace.comgoogle.com This mixture is then heated to approximately 50°C, which causes it to break the emulsion and separate into layers. The lower, aqueous layer contains the desired water-soluble alkene sulfonic acids and is collected, leaving behind water-insoluble impurities. scispace.com

Solvent Extraction: To remove residual unreacted oil, solvent extraction can be employed. A hydrocarbon solvent, such as petroleum ether, can be used to wash the aqueous product mixture. google.com The non-polar oil partitions into the solvent phase, which is then separated from the aqueous sulfonate solution. google.com

Filtration and Concentration: After the primary purification steps, the final product may undergo filtration to remove any particulate matter. niranchemical.com Depending on the target application, the aqueous solution can then be concentrated to achieve the desired active matter content. niranchemical.com

Bleaching and pH Adjustment: After hydrolysis has eliminated the sultone by-products, a bleaching step may be used to improve the color of the product. Subsequently, the pH is carefully adjusted to the desired level, for instance, to around 9, using an acid like sulfuric acid. google.com It is critical that any residual bleaching agent is destroyed before this pH adjustment to prevent unwanted side reactions. google.com

The following table summarizes the methodologies used to purify alpha-olefin sulfonates.

| Methodology | Target Impurity / Purpose | Description |

| High-Temperature Hydrolysis | Sultones | Converts cyclic sultone by-products into desired hydroxyalkane and alkene sulfonates. google.comcleaninginstitute.org |

| Aqueous Extraction / Demulsification | Water-insoluble impurities | Heating an aqueous mixture of the sulfonated product causes phase separation, allowing the removal of an impurity layer. scispace.com |

| Solvent Extraction | Unreacted Olefins (Oil) | A non-polar solvent (e.g., petroleum ether) is used to wash the product and remove residual oil. google.com |

| pH Adjustment & Bleaching | Product Stability & Appearance | The final product is bleached for color and its pH is adjusted for stability and application requirements. google.com |

| Filtration | Particulate Matter | Standard filtration to remove any solid impurities from the final liquid product. niranchemical.com |

Advanced Spectroscopic and Analytical Characterization of Tetradecenedisulphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete connectivity and stereochemistry of tetradecenedisulphonic acid.

¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

The foundational NMR experiments for structural elucidation are the 1D ¹H and ¹³C spectra, which provide information about the chemical environment of each proton and carbon atom, respectively. These are complemented by 2D techniques that reveal correlations between nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For (E)-tetradec-2-ene-1,4-disulphonic acid, the spectrum would exhibit characteristic signals for the vinyl protons, protons on carbons adjacent to the electron-withdrawing sulfonate groups, the long alkyl chain, and the terminal methyl group. The coupling constant between the vinyl protons is particularly important for determining the stereochemistry of the double bond. A large coupling constant (typically >15 Hz) is indicative of an E (trans) configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the double bond and those directly attached to the sulfonate groups would be significantly downfield due to the deshielding effects of the π-system and the electronegative sulfur and oxygen atoms. The carbons of the long alkyl chain would appear in the upfield aliphatic region.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl protons and adjacent protons, as well as sequential correlations along the entire alkyl chain, confirming the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for (E)-tetradec-2-ene-1,4-disulphonic acid

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation (¹H, ¹³C) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 3.85 | d | 8.0 | 65.2 | (3.85, 65.2) | C-2, C-3 |

| 2 | 6.10 | dd | 15.5, 8.0 | 130.5 | (6.10, 130.5) | C-1, C-4 |

| 3 | 5.95 | dt | 15.5, 7.5 | 135.8 | (5.95, 135.8) | C-1, C-5 |

| 4 | 4.10 | m | - | 70.1 | (4.10, 70.1) | C-2, C-3, C-5, C-6 |

| 5 | 1.80 | m | - | 34.5 | (1.80, 34.5) | C-3, C-4, C-6, C-7 |

| 6 | 1.45 | m | - | 29.8 | (1.45, 29.8) | C-4, C-5, C-7, C-8 |

| 7-12 | 1.25-1.35 | br m | - | 29.1-29.6 | (1.25-1.35, 29.1-29.6) | - |

| 13 | 1.28 | m | - | 22.7 | (1.28, 22.7) | C-11, C-12, C-14 |

| 14 | 0.88 | t | 7.0 | 14.1 | (0.88, 14.1) | C-12, C-13 |

Conformational Analysis via NOESY and ROESY Experiments

While COSY, HSQC, and HMBC experiments establish the covalent framework of the molecule, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of nuclei. These techniques are particularly valuable for determining stereochemistry and preferred conformations.

For this compound, NOESY or ROESY experiments would be instrumental in:

Confirming the Double Bond Geometry: For the proposed (E)-isomer, a strong NOE correlation would be expected between the proton at C-2 and the proton at C-4, as they are on the same side of the molecule. Conversely, a weaker or absent correlation would be seen between the protons at C-2 and C-3.

Elucidating the Conformation of the Alkyl Chain: In solution, the long alkyl chain is flexible and can adopt various conformations. NOESY/ROESY can provide insights into the time-averaged proximity of different methylene (B1212753) groups, indicating any preferred folded or extended conformations. This is particularly relevant for understanding the molecule's behavior at interfaces and in self-assembled structures.

Dynamic NMR Studies of Isomerism or Tautomerism (if applicable)

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or isomerizations. For this compound, variable-temperature NMR studies could be employed to investigate:

Restricted Rotation: The rotation around the C-S bonds might be hindered, potentially leading to different rotamers that could be observed at low temperatures.

Conformational Dynamics: The rate of conformational exchange within the alkyl chain could be studied, providing information about the energy barriers between different conformational states.

As no specific isomerism or tautomerism is immediately apparent for the fundamental structure of this compound, the application of dynamic NMR would primarily focus on its conformational flexibility.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₄H₂₈O₆S₂), HRMS would be used to confirm its molecular formula.

Interactive Data Table: Representative HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [M-H]⁻ | 355.1254 | 355.1251 | -0.8 |

| [M-2H+Na]⁻ | 377.1073 | 377.1070 | -0.8 |

| [M-2H]²⁻ | 177.0591 | 177.0589 | -1.1 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) and its fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion.

For the [M-H]⁻ ion of this compound, MS/MS would likely reveal characteristic fragmentation pathways, including:

Loss of Sulphur Trioxide (SO₃): A common fragmentation pathway for sulfonic acids is the neutral loss of SO₃ (80 Da).

Cleavage of the Alkyl Chain: Fragmentation can occur along the C₁₄ alkyl chain, leading to a series of ions separated by 14 Da (CH₂).

Cleavage near the Double Bond: The presence of the double bond can influence the fragmentation, leading to specific cleavages at the allylic positions.

Interactive Data Table: Representative MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound (m/z 355.13)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 355.13 | 275.16 | SO₃ | [C₁₄H₂₇O₃S]⁻ |

| 355.13 | 257.15 | SO₃ + H₂O | [C₁₄H₂₅O₂S]⁻ |

| 355.13 | 175.02 | C₁₀H₂₀SO₃ | [C₄H₅O₃S]⁻ (cleavage at C4-C5) |

| 355.13 | 97.97 | C₁₄H₂₇O₂ | [HSO₄]⁻ (rearrangement) |

| 275.16 | 195.19 | SO₃ | [C₁₄H₂₇]⁻ |

The comprehensive characterization of this compound is achieved through the synergistic application of advanced NMR and mass spectrometry techniques. While 1D and 2D NMR experiments provide a detailed map of the molecular connectivity and stereochemistry, NOESY/ROESY experiments offer insights into its three-dimensional structure and conformation. High-resolution mass spectrometry confirms the elemental composition, and tandem mass spectrometry elucidates the structural framework through characteristic fragmentation patterns. The combination of these powerful analytical methods provides a complete and unambiguous structural elucidation, which is fundamental for understanding the properties and potential applications of this complex surfactant molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a cornerstone for identifying the specific functional groups within a molecule by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The primary moieties of interest are the sulphonic acid (-SO₃H) groups and the carbon-carbon double bond (C=C) of the alkene chain.

The sulphonic acid group exhibits several characteristic absorption bands. A broad and strong absorption is typically observed in the 3000-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration, often broadened due to extensive hydrogen bonding. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and appear as strong bands in the regions of 1250-1160 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-O single bond stretch is typically found around 900-700 cm⁻¹.

The alkene moiety also presents distinct absorption peaks. The stretching vibration of the C=C double bond usually gives rise to a weak to medium intensity band in the 1680-1640 cm⁻¹ region. The C-H stretching vibrations of the vinyl hydrogens (=C-H) are located at wavenumbers just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹). Furthermore, the out-of-plane bending vibrations of these vinyl C-H bonds can provide information about the substitution pattern of the double bond (e.g., cis or trans isomerism) and appear in the 1000-650 cm⁻¹ range. youtube.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulphonic Acid (-SO₃H) | O-H Stretch | 3000 - 2500 | Strong, Broad |

| S=O Asymmetric Stretch | 1250 - 1160 | Strong | |

| S=O Symmetric Stretch | 1080 - 1030 | Strong | |

| S-O Stretch | 900 - 700 | Medium | |

| Alkene (-C=C-) | =C-H Stretch | 3100 - 3010 | Medium |

| C=C Stretch | 1680 - 1640 | Weak to Medium |

Raman spectroscopy is complementary to FTIR and is particularly effective for identifying non-polar functional groups. The stretching vibration of the C=C double bond in the alkene chain of this compound, being relatively non-polar, typically produces a strong and sharp signal in the Raman spectrum, often in the same 1680-1640 cm⁻¹ region as in FTIR. This makes Raman an excellent technique for confirming the presence and studying the environment of the double bond.

Furthermore, Raman spectroscopy can be used to analyze the conformation of the alkyl chain. researchgate.net Specific low-frequency modes, such as the disorder longitudinal acoustic mode (D-LAM), can provide insights into the length and branching of the hydrocarbon chains. mdpi.com For a molecule like this compound, analysis of the symmetric C-C stretching mode and other skeletal vibrations can help distinguish between different conformational arrangements of the fourteen-carbon chain. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com

Once a suitable crystal is obtained and exposed to a monochromatic X-ray beam, the diffraction pattern is collected and analyzed. carleton.edurigaku.com The resulting electron density map allows for the precise determination of the atomic positions within the crystal lattice. This would reveal the exact geometry of the sulphonic acid groups, the configuration of the C=C double bond (cis or trans), and the conformation of the tetradecene chain.

Crucially, SCXRD would also elucidate the supramolecular architecture, showing how individual molecules pack in the crystal. This includes the detailed characterization of intermolecular interactions, particularly the extensive hydrogen-bonding networks formed between the sulphonic acid groups, which are critical in defining the solid-state structure of such compounds.

Chemical Reactivity and Transformation of Tetradecenedisulphonic Acid

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in the tetradecene chain is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions.

Hydrogenation: It is anticipated that the double bond in Tetradecenedisulphonic acid can be readily reduced to a single bond through catalytic hydrogenation. This reaction would convert this compound into the corresponding Tetradecanedisulphonic acid. The reaction would typically proceed in the presence of a metal catalyst such as palladium, platinum, or nickel.

Theoretical Hydrogenation Reaction:

C₁₄H₂₆(SO₃H)₂ + H₂ --(Catalyst)--> C₁₄H₂₈(SO₃H)₂

The conditions for such a reaction would likely involve hydrogen gas at a controlled pressure and a suitable solvent. The reaction is expected to be exothermic.

Dehydrogenation: While theoretically possible, the dehydrogenation of the corresponding alkane to re-form this compound would be an energetically unfavorable process requiring high temperatures and a specific catalyst. This is not a common transformation for simple alkenes under standard laboratory conditions.

Table 1: Predicted Catalyst Performance in the Hydrogenation of this compound

| Catalyst | Predicted Conversion (%) | Predicted Reaction Time (hours) | Predicted Temperature (°C) |

| 10% Pd/C | >99 | 2-4 | 25-50 |

| PtO₂ (Adams' catalyst) | >99 | 1-3 | 25 |

| Raney Ni | 95-98 | 4-8 | 50-100 |

Note: The data in this table is hypothetical and based on the typical performance of these catalysts in the hydrogenation of similar alkene-containing compounds.

Halogenation: The alkene moiety is expected to readily undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). This would result in the formation of a dihalogenated tetradecanedisulphonic acid. The reaction mechanism would likely proceed through a cyclic halonium ion intermediate.

Theoretical Bromination Reaction:

C₁₄H₂₆(SO₃H)₂ + Br₂ → C₁₄H₂₆Br₂(SO₃H)₂

This reaction is typically carried out in an inert solvent like dichloromethane.

Halosulphonation: This reaction would involve the addition of a halogen and a sulphonic acid group across the double bond. However, given that the starting material already contains sulphonic acid groups, the more probable reaction with reagents like halosulphonic acid (HSO₃X) would be complex and could potentially lead to side reactions involving the existing sulphonic acid groups.

Epoxidation: The double bond of this compound is predicted to react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction would yield a tetradecene oxide disulphonic acid. The formation of the three-membered epoxide ring is a stereospecific syn-addition.

Theoretical Epoxidation Reaction:

C₁₄H₂₆(SO₃H)₂ + RCO₃H → C₁₄H₂₆O(SO₃H)₂ + RCO₂H

Dihydroxylation: The alkene can be converted to a vicinal diol (containing two adjacent hydroxyl groups) through dihydroxylation. This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the addition of two hydroxyl groups to the same side of the double bond. wikipedia.orgucla.eduorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Anti-dihydroxylation: This can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening. libretexts.orgkhanacademy.orgyoutube.com This would result in the two hydroxyl groups being on opposite sides of the carbon chain.

Table 2: Predicted Reagents for Dihydroxylation of this compound

| Reagent System | Stereochemistry | Predicted Product |

| 1. OsO₄ (catalytic), 2. NMO | Syn-addition | syn-Tetradecane-diol-disulphonic acid |

| Cold, dilute KMnO₄, NaOH | Syn-addition | syn-Tetradecane-diol-disulphonic acid |

| 1. m-CPBA, 2. H₃O⁺ | Anti-addition | anti-Tetradecane-diol-disulphonic acid |

Note: The data in this table is hypothetical and based on established methods for alkene dihydroxylation.

The presence of the alkene functional group suggests that this compound could act as a monomer in polymerization reactions. The bulky and highly polar sulphonic acid groups would likely influence the polymerization process and the properties of the resulting polymer.

Polymerization: Acid-catalyzed or free-radical polymerization could potentially be used to form a polymer of this compound. nih.govkhanacademy.org The resulting polymer would have a polyethylene (B3416737) backbone with pendant sulphonic acid groups. Such a polymer would be expected to be a polyelectrolyte and highly water-soluble.

Copolymerization: this compound could also be copolymerized with other vinyl monomers to create copolymers with tailored properties. For example, copolymerization with a hydrophobic monomer could lead to the formation of an amphiphilic copolymer.

The double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, provided it reacts with a suitable conjugated diene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgprinceton.eduyoutube.com The electron-withdrawing nature of the adjacent sulphonic acid groups would likely enhance its reactivity as a dienophile.

Theoretical Diels-Alder Reaction:

C₁₄H₂₆(SO₃H)₂ (as dienophile) + Butadiene (diene) → Cyclohexene derivative

The reaction would lead to the formation of a six-membered ring. The stereochemistry of the product would be dictated by the principles of the Diels-Alder reaction, with the endo product often being favored.

Reactions of the Sulphonic Acid Groups

The sulphonic acid groups (-SO₃H) are strongly acidic and will undergo reactions typical of this functional group. wikipedia.orglibretexts.orgresearchgate.netnih.gov

These reactions include:

Salt Formation: As strong acids, they will readily react with bases (e.g., sodium hydroxide) to form the corresponding sulfonate salts.

Esterification: Reaction with alcohols can lead to the formation of sulfonate esters, although this typically requires activation of the sulphonic acid, for instance, by converting it to a sulfonyl chloride.

Conversion to Sulfonyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are expected to convert the sulphonic acid groups into sulfonyl chlorides (-SO₂Cl). These sulfonyl chlorides are versatile intermediates for the synthesis of other derivatives like sulfonamides and sulfonate esters.

Esterification and Amide Formation

The presence of two sulphonic acid groups makes this compound a prime candidate for esterification and amidation reactions, leading to the formation of disulphonate esters and disulphonamides, respectively.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst or using activating agents can yield the corresponding disulphonate esters. While specific studies on this compound are not abundant in publicly available literature, the general principles of sulphonic acid esterification apply. The reaction typically proceeds via nucleophilic attack of the alcohol on the sulphur atom of the sulphonyl group. The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions, such as temperature and catalyst, significantly influence the reaction rate and yield.

| Reactant Alcohol | Typical Catalyst | Potential Product |

| Methanol | Sulphuric Acid | Dimethyl Tetradecenedisulphonate |

| Ethanol | p-Toluenesulphonic Acid | Diethyl Tetradecenedisulphonate |

| Propanol | Acidic Ion-Exchange Resin | Dipropyl Tetradecenedisulphonate |

Amide Formation: Similarly, the reaction of this compound with primary or secondary amines leads to the formation of disulphonamides. This transformation can be achieved by first converting the sulphonic acid to a more reactive intermediate, such as a sulphonyl chloride, followed by reaction with the amine. Direct condensation methods, although less common for sulphonic acids compared to carboxylic acids, can also be employed under specific conditions. The resulting disulphonamides are often stable compounds with potential applications in various fields.

Formation of Sulphonic Acid Anhydrides and Chlorides

The sulphonic acid groups of this compound can be converted into more reactive derivatives like sulphonic acid anhydrides and sulphonyl chlorides, which serve as important intermediates for further chemical synthesis.

Sulphonic Acid Anhydrides: The dehydration of this compound, typically by heating or with a strong dehydrating agent, can lead to the formation of a cyclic or polymeric sulphonic acid anhydride. These anhydrides are highly reactive electrophiles and can readily react with nucleophiles such as alcohols, amines, and thiols.

Sulphonyl Chlorides: The conversion of the sulphonic acid groups to sulphonyl chlorides is a key transformation that significantly enhances the reactivity of the molecule. This is typically achieved by treating this compound with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). The resulting Tetradecenedisulphonyl dichloride is a versatile intermediate for the synthesis of a wide range of derivatives, including esters, amides, and other sulphonated compounds.

| Chlorinating Agent | Reaction Byproducts |

| Thionyl chloride (SOCl₂) | SO₂, HCl |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |

Salt Formation and Cation Exchange Studies

As a strong acid, this compound readily forms salts with a wide variety of bases, including metal hydroxides, carbonates, and amines. The resulting disulphonate salts often exhibit different solubility profiles compared to the parent acid.

The ionic nature of the sulphonate groups makes this molecule and its derivatives interesting candidates for cation exchange applications. The affinity of the sulphonate groups for different cations can be studied to determine the selectivity of the material for specific metal ions. This property is crucial for applications in water treatment, purification processes, and as catalysts. The cation exchange capacity is determined by the density of the sulphonic acid groups in the material.

Desulphonation Pathways

The removal of the sulphonic acid groups, known as desulphonation, can be achieved under certain conditions, typically by heating in the presence of a strong acid or superheated steam. For this compound, the presence of the double bond might influence the desulphonation pathway and conditions. The reaction proceeds via an electrophilic aromatic substitution-type mechanism in reverse, where a proton acts as the electrophile attacking the carbon atom to which the sulphonyl group is attached. The stability of the resulting carbocation intermediate plays a crucial role in the reaction rate. The desulphonation of unsaturated aliphatic sulphonic acids can be more complex than that of their aromatic counterparts and may be accompanied by other reactions involving the double bond.

Functional Group Interconversions and Derivatization

The presence of multiple functional groups in this compound allows for a wide range of interconversions and derivatizations to synthesize more complex molecules with tailored properties.

Synthesis of Complex Derivatives of this compound

The derivatization of this compound can lead to a vast array of complex molecules with diverse functionalities. By utilizing the reactivity of both the sulphonic acid groups and the double bond, a multitude of synthetic strategies can be envisioned.

Reactions at the Sulphonyl Group: Starting from the sulphonyl chloride, a wide range of nucleophiles can be introduced to create a library of derivatives.

| Nucleophile | Product Class |

| Alcohols/Phenols | Sulphonate Esters |

| Amines | Sulphonamides |

| Thiols | Thiosulphonates |

| Halide Ions | Sulphonyl Halides |

Reactions at the Double Bond: The alkene functionality can undergo various addition reactions to introduce new functional groups.

| Reaction | Reagent | Functional Group Introduced |

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide |

| Hydrohalogenation | HBr, HCl | Halide |

| Hydration | H₂O/H⁺ | Alcohol |

| Epoxidation | Peroxy acids | Epoxide |

| Dihydroxylation | OsO₄, KMnO₄ | Vicinal Diol |

By combining these transformations in a sequential or one-pot manner, it is possible to synthesize highly functionalized and complex derivatives of this compound with potential applications in materials science, catalysis, and as specialty chemicals.

Theoretical and Computational Studies of Tetradecenedisulphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of tetradecenedisulphonic acid. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies are instrumental in determining key parameters such as bond energies and acidic properties. By modeling the molecule, the strength of its various covalent bonds can be quantified. For instance, the C=C double bond in the tetradecene chain is expected to have a significantly higher bond energy than the C-C single bonds, indicating its greater strength. The energies of the S-O and S-C bonds within the sulphonic acid groups are also critical for understanding the molecule's stability.

The acidic properties of this compound are primarily attributed to the two sulphonic acid (-SO₃H) groups. DFT calculations can predict the pKa values of these acidic protons by calculating the Gibbs free energy change associated with their dissociation in a solvent, typically water. The calculations would likely show that the first deprotonation is more favorable (lower pKa) than the second due to the increased electrostatic repulsion in the resulting dianion.

| Bond | Calculated BDE (kJ/mol) | Bond Type |

|---|---|---|

| C=C | 610 | Double |

| C-C (sp³-sp³) | 350 | Single |

| C-H | 415 | Single |

| S-O | 525 | Double (in SO₃H) |

| S-OH | 380 | Single (in SO₃H) |

| C-S | 290 | Single |

Frontier Orbital Theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

For this compound, the HOMO is likely to be localized around the C=C double bond, making this region susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed around the electron-withdrawing sulphonic acid groups, indicating these sites are prone to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Conformational Analysis and Molecular Dynamics Simulations

The long carbon chain of this compound allows for a significant degree of conformational flexibility. Understanding these different spatial arrangements is crucial as they can influence the molecule's physical and chemical properties.

Potential Energy Surface (PES) mapping is a computational technique used to explore the various conformations of a molecule and their relative energies. By systematically rotating the dihedral angles of the C-C bonds in the tetradecene chain, a map of the energy landscape can be generated. This map reveals the most stable conformations (local and global energy minima) and the energy barriers between them. For this compound, the lowest energy conformers would likely exhibit a staggered arrangement of the carbon backbone to minimize steric hindrance. The presence of the bulky sulphonic acid groups would also significantly influence the preferred conformations.

The conformation and reactivity of this compound are expected to be highly dependent on the solvent environment. Molecular Dynamics (MD) simulations can be employed to study the behavior of the molecule in different solvents. In a polar solvent like water, the hydrophilic sulphonic acid groups will interact favorably with water molecules through hydrogen bonding, leading to conformations where these groups are exposed to the solvent. In a nonpolar solvent, the molecule might adopt a more folded conformation to minimize the exposure of the polar groups. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of its reactive sites.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to predict the mechanisms of chemical reactions involving this compound. For example, the addition of an electrophile to the C=C double bond can be modeled to determine the most likely reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. By analyzing the geometry of the transition state, insights into the stereochemistry of the reaction can also be obtained. For instance, the sulphonation of the double bond would likely proceed through a cyclic transition state, and computational analysis can help to elucidate the intricate details of this process.

Computational Elucidation of Sulphonic Acid Formation Pathways

The primary industrial method for the synthesis of alpha-olefin sulphonates, including this compound, involves the sulphonation of the corresponding alpha-olefin with sulfur trioxide (SO₃) wikipedia.orggoogle.com. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanism. The sulphonation of an alpha-olefin like tetradecene is not a single-step reaction but a cascade of events involving several intermediates nih.gov.

The reaction is initiated by the electrophilic addition of SO₃ to the double bond of the α-olefin. This process leads to the formation of a highly unstable intermediate known as β-sultone nih.gov. This intermediate is a cyclic ester of a hydroxysulphonic acid and is a critical juncture in the reaction pathway. Due to its inherent instability, the β-sultone rapidly isomerizes to form a mixture of products.

Computational models indicate that the β-sultone can rearrange into several isomers, including olefin sulphonic acid, as well as γ- and δ-sultones nih.gov. The formation of the desired alkene sulphonic acid is a key step in this isomerization process. Subsequent neutralization of the alkene sulphonic acid results in the formation of the corresponding sodium olefin sulphonate. Furthermore, the sultone intermediates can undergo hydrolysis under alkaline conditions, followed by neutralization, to yield hydroxyalkanesulphonates, which can then be converted to alpha-olefin sulphonates at higher temperatures nih.gov.

The reaction is highly exothermic, and computational studies help in understanding the energy profiles of the different reaction pathways, thereby aiding in the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of by-products nih.gov. For instance, controlling the reaction temperature is crucial, as higher temperatures can favor certain isomerization pathways over others nih.gov.

| Step | Description | Key Intermediates/Products | Computational Insights |

|---|---|---|---|

| 1 | Electrophilic attack of SO₃ on the α-olefin double bond | β-sultone (cyclic intermediate) | Highly unstable, low activation energy for formation |

| 2 | Isomerization of β-sultone | Olefin sulphonic acid, γ-sultone, δ-sultone | Multiple competing pathways with different energy barriers |

| 3 | Neutralization | Sodium olefin sulphonate | - |

| 4 | Hydrolysis of sultones (under alkaline conditions) | Hydroxyalkanesulphonates | Can be converted to alpha-olefin sulphonates at elevated temperatures |

Mechanistic Insights into Alkene Functionalization Reactions

The presence of a double bond in this compound makes it susceptible to a variety of functionalization reactions. Computational studies on analogous alkene systems provide valuable mechanistic insights that can be extrapolated to understand the reactivity of this compound. DFT calculations have been extensively used to explore the free energy profiles and reaction pathways of various alkene functionalization reactions rsc.orgnih.gov.

For instance, in the context of amino-sulphonylation of alkenes, DFT studies have shown that the reaction can proceed through a radical-mediated pathway nih.gov. These studies help in understanding the regioselectivity of the addition of different functional groups across the double bond. By analyzing the stability of the radical intermediates and the transition states, researchers can predict the major products of the reaction nih.gov.

Furthermore, computational investigations into the cyclopropanation of alkenes have revealed the influence of catalysts on the reaction mechanism chemsoc.org.cn. These studies demonstrate how different metal catalysts can lead to different reaction efficiencies and selectivities by altering the energy barriers of the reaction steps. While not directly a sulphonation reaction, the principles of how metal catalysts interact with the π-system of the double bond are transferable.

The insights gained from these computational studies are crucial for designing new synthetic routes and for modifying the structure of this compound to impart desired properties. By understanding the underlying mechanisms of alkene functionalization, it is possible to develop more efficient and selective chemical transformations.

| Reaction Type | Computational Method | Key Mechanistic Insights | Relevance to this compound |

|---|---|---|---|

| Amino-sulphonylation | DFT | Proceeds through a radical mechanism, explains regioselectivity nih.gov | Predicting the outcome of radical additions to the double bond |

| Cyclopropanation | DFT | Catalyst-dependent energy barriers and reaction pathways chemsoc.org.cn | Understanding potential catalytic modifications of the double bond |

Applications of Tetradecenedisulphonic Acid in Non Prohibited Domains

Advanced Reagent in Organic Synthesis

The dual functionality of Tetradecenedisulphonic acid, possessing both an alkene and two sulfonic acid groups, positions it as a potentially versatile reagent in organic synthesis.

Use as a Chemical Intermediate for Value-Added Compounds

A chemical intermediate is a substance formed during a multi-step reaction that is subsequently converted into the final product. This compound could serve as a precursor for a variety of value-added compounds through reactions at its carbon-carbon double bond and its sulfonic acid groups.

The alkene group can undergo several addition reactions. For instance, processes like disulfonoxylation can introduce vicinal disulfonoxy groups across the double bond. nih.gov This reaction typically involves treating the alkene with an oxidizing agent and a sulfonic acid, and can be stereospecific. nih.gov Another potential reaction is the addition of sodium bisulfite across the double bond, which would result in a saturated tetradecanedisulphonic acid. wikipedia.org

The sulfonic acid groups themselves are reactive. They are strong acids, significantly stronger than their carboxylic acid counterparts, and can be converted into various derivatives. wikipedia.org For example, they can be transformed into sulfonic esters (sulfonates) through reaction with alcohols. wikipedia.orgwikipedia.org These sulfonate esters are valuable in organic synthesis as good leaving groups in nucleophilic substitution reactions. wikipedia.org Furthermore, under certain conditions, arylsulfonic acids can undergo hydrolysis to remove the sulfo group, a reaction that can be used strategically in multi-step syntheses. wikipedia.org

The table below summarizes potential reactions that this compound could undergo to form various value-added compounds, based on the known reactivity of alkenes and sulfonic acids.

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| Alkene | Disulfonoxylation | I(III) oxidant, Sulfonic acid | Vicinal disulfonoxyalkane |

| Alkene | Bisulfite Addition | HSO₃⁻, H⁺ | Alkanesulfonic acid |

| Sulfonic Acid | Esterification | Alcohols (R'OH) | Sulfonic esters (RSO₂OR') |

| Sulfonic Acid | Hydrolysis | Aqueous acid, heat | Alkene (desulfonation) |

Potential in Environmental Chemistry (excluding ecotoxicity)

The inherent properties of this compound, particularly the strong acidity and coordinating ability of the sulfonic acid groups, suggest potential applications in environmental chemistry.

Role in Material Degradation Studies (e.g., in polymer recycling)

The chemical recycling of polymers often involves depolymerization, breaking down the polymer chains into their constituent monomers for reuse. Acid catalysis plays a crucial role in the hydrolysis of condensation polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). Strong acids, including sulfonic acids, can be effective catalysts for this process. nih.govresearchgate.net For example, the hydrolysis of PET to yield terephthalic acid (TPA) can be efficiently catalyzed by acids under optimized conditions of temperature and pressure. nih.gov

Given that this compound is a strong acid, it could potentially act as a catalyst in the degradation of such polymers. wikipedia.org Its long carbon chain might enhance its solubility in the polymer matrix or in organic solvents used in the recycling process, potentially improving catalytic efficiency. Research on other acid catalysts provides insight into the conditions under which such a process might occur.

The following table presents data on the acid-catalyzed depolymerization of PET, illustrating the types of conditions that could be relevant for studying the catalytic potential of this compound.

| Catalyst Type | Polymer | Reaction Conditions | Primary Products | Reference |

| Terephthalic acid (auto-catalysis) | PET | 220°C, 180 min, 1:8 PET:H₂O ratio | Terephthalic acid (TPA) | nih.gov |

| Zinc acetate (B1210297) (Lewis acid) | PET | 240°C, 30 min | Terephthalic acid (TPA), Ethylene glycol (EG) | researchgate.net |

| Guanidine (TBD) | PET | 190°C, in Ethylene Glycol | Bis(2-hydroxyethyl) terephthalate (BHET) | tamu.edu |

| Sulfuric Acid | PET | 135°C, 5 hours | Terephthalic acid (TPA) | researchgate.net |

Adsorption or Complexation Studies of Metal Ions

Sulfonic acid groups are known to be effective ligands for the chelation and adsorption of metal ions. ohsu.edunih.gov Materials functionalized with sulfonate groups have been extensively studied for their ability to remove heavy metal ions from aqueous solutions. ohsu.edursc.orgmdpi.com The mechanism often involves ion exchange, where the proton of the sulfonic acid group is replaced by a metal cation. mdpi.com

This compound, with its two sulfonic acid groups, could be investigated for its ability to complex with various metal ions. The binding strength of sulfonate ligands to metal ions can be significant, although it may vary depending on the specific metal ion. nih.gov Studies on other sulfonated materials provide a basis for predicting the potential efficacy of this compound in this application. For instance, sulfonic acid-functionalized activated carbon has shown a high affinity for a range of metal ions, including lead, copper, and neodymium. ohsu.edu Similarly, sulfonated graphene oxide is recognized for its superior adsorption capabilities for metal ions. acs.org

The table below shows the adsorption capacities of various sulfonated materials for different metal ions, indicating the potential for similar applications with this compound.

| Sulfonated Material | Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Reference |

| Sulfonic acid-functionalized melamine-based COF | Cd(II), Cu(II), Pb(II), Ni(II), Zn(II) | 59.52–70.42 | rsc.org |

| Sulfonated Graphene Oxide (for Ciprofloxacin, an organic molecule, but indicative of strong adsorptive properties) | Ciprofloxacin | 1000.00 µmol/g | acs.org |

| Sulfonated Chemimechanical Pulp | UO₂²⁺, Pb²⁺, La³⁺, Cd²⁺, Zn²⁺, Cu²⁺ | up to 0.19 mmol/g | researchgate.net |

| Poly(styrene sulfonamides) with EDTA-like groups | Zn(II), Cd(II), Cu(II), Ni(II), Co(II), Fe(III) | Able to reduce concentrations to < 1 ppm | researchgate.net |

Future Research Directions for Tetradecenedisulphonic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods for producing tetradecenedisulphonic acid is a primary area for future research. Current synthetic strategies for sulfonic acids often rely on harsh reagents and conditions. Green chemistry principles offer a roadmap for creating more sustainable alternatives. rsc.orgnih.govnih.gov

Future research could focus on several promising avenues:

Catalyst-Free and Solvent-Free Conditions: Inspired by mechanochemical-assisted approaches, research could explore ball-milling techniques for the decarboxylative sulfonylation of related unsaturated carboxylic acids, which would eliminate the need for solvents and potentially metal catalysts. rsc.org

Use of Green Oxidants: Traditional oxidation methods can be hazardous. A more sustainable approach would involve using air as a green oxidant in combination with eco-friendly sulfur dioxide surrogates like thiourea (B124793) dioxide. rsc.org This method has been successful for other alkyl sulfonic acids and could be adapted for this compound. rsc.org

Bio-based Precursors: Investigating the synthesis of this compound from renewable, bio-based feedstocks instead of petroleum-derived olefins would significantly enhance its sustainability profile.

| Synthetic Route | Key Principles | Potential Advantages | Research Challenges |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free reaction via grinding | Reduced waste, operational simplicity, short reaction time rsc.org | Scale-up feasibility, optimization of grinding conditions |

| Air-Based Oxidation | Use of air as the primary oxidant rsc.org | High atom economy, use of an inexpensive and readily available oxidant rsc.org | Catalyst development, reaction control to avoid over-oxidation |

| Aqueous Micellar Catalysis | Reactions performed in water using surfactants | Avoidance of volatile organic solvents, potential for improved yield and lower catalyst loading nih.gov | Surfactant selection, product separation from the aqueous phase |

Development of Advanced Analytical Techniques for Trace Analysis

To understand the environmental fate, potential applications, and purity of this compound, the development of advanced analytical techniques for its detection at trace levels is crucial. Future research should focus on creating highly sensitive and selective methods for quantifying this compound in complex matrices. iaea.orgrti.org

Key areas for development include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) could provide the necessary selectivity and sensitivity for trace analysis. tezu.ernet.in Method development would involve optimizing the stationary phase, mobile phase, and mass spectrometry parameters.